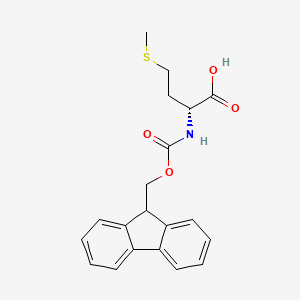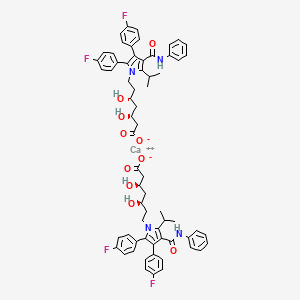
Difluoro Atorvastatin Calcium Salt
Overview
Description
Difluoro Atorvastatin Calcium Salt is a derivative of Atorvastatin Calcium, a widely used medication for lowering cholesterol levels. This compound is characterized by the substitution of two fluorine atoms at specific positions on the Atorvastatin molecule. It is typically found as a white to off-white crystalline powder and is known for its stability at room temperature .
Mechanism of Action
Target of Action
Difluoro Atorvastatin Calcium Salt, also known as Calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .
Mode of Action
The compound acts as a competitive inhibitor of HMG-CoA Reductase . By binding to this enzyme, it inhibits the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport . This results in a reduction of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholesterol synthesis pathway . By inhibiting HMG-CoA Reductase, the compound disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other lipids . This leads to a decrease in LDL and VLDL levels, which are sometimes referred to as “bad cholesterol” due to their association with cardiovascular disease .
Pharmacokinetics
Atorvastatin is known to have a bioavailability of around 12% . It is metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4), which is responsible for the metabolism of many other drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in cholesterol and lipid levels . This leads to a decrease in the risk of cardiovascular diseases such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . The compound’s ability to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed has been demonstrated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other drugs that may interact with the compound, the patient’s renal or liver function, and genetic factors . For instance, certain drugs can alter the function of CYP3A4, the enzyme responsible for metabolizing Atorvastatin, potentially leading to drug-drug interactions .
Biochemical Analysis
Biochemical Properties
Difluoro Atorvastatin Calcium Salt, like other statins, plays a significant role in biochemical reactions, particularly in the mevalonate pathway, which synthesizes cholesterol . It interacts with the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, inhibiting its activity . This enzyme is crucial for cholesterol synthesis, and its inhibition by this compound leads to a decrease in cholesterol production .
Cellular Effects
This compound has been shown to have effects on various types of cells. In cancer cells, for instance, it has been observed to have anti-proliferative effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to HMG-CoA reductase, inhibiting its activity and thus reducing the production of mevalonate, a key intermediate in cholesterol synthesis . This leads to a decrease in cholesterol levels within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, with a focus on its stability and degradation . It has been observed that the compound remains stable under various conditions, and its long-term effects on cellular function have been noted in in vitro studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . High doses of statins, including Atorvastatin, have been linked to an increased risk of osteoporosis .
Metabolic Pathways
This compound is involved in the mevalonate pathway, a crucial metabolic pathway for the synthesis of cholesterol . It interacts with the enzyme HMG-CoA reductase, a key enzyme in this pathway .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely to be found in the cytosol where HMG-CoA reductase, the enzyme it inhibits, is located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Difluoro Atorvastatin Calcium Salt involves several steps, starting with the construction of the pyrrole ring. This can be achieved through methods such as Paal-Knorr condensation or Hantzsch pyrrole synthesis . The key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the conversion of an advanced ketal ester intermediate to the hemi-calcium salt form of the drug. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Difluoro Atorvastatin Calcium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its efficacy .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed:
Scientific Research Applications
Difluoro Atorvastatin Calcium Salt has a wide range of scientific research applications. In chemistry, it is used to study the effects of fluorine substitution on the properties of Atorvastatin. In biology and medicine, it is used to investigate its potential as a cholesterol-lowering agent and its effects on lipid metabolism . In the pharmaceutical industry, it is used to monitor the quality and stability of Atorvastatin drugs .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Difluoro Atorvastatin Calcium Salt include other derivatives of Atorvastatin, such as Atorvastatin Calcium Trihydrate and various solvates of Atorvastatin .
Uniqueness: What sets this compound apart from these similar compounds is the presence of fluorine atoms, which can enhance its stability and efficacy. The fluorine atoms may also influence the compound’s pharmacokinetic properties, potentially leading to improved bioavailability and therapeutic effects .
Conclusion
This compound is a significant derivative of Atorvastatin with unique properties and a wide range of applications in scientific research and medicine. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for further study and development.
Properties
IUPAC Name |
calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H34F2N2O5.Ca/c2*1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNNLAQUOIPKCS-MNSAWQCASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H66CaF4N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1191.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide](/img/structure/B1141973.png)
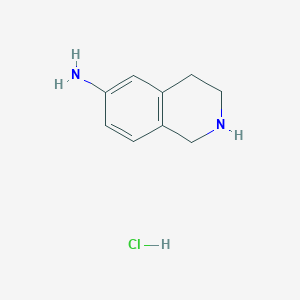

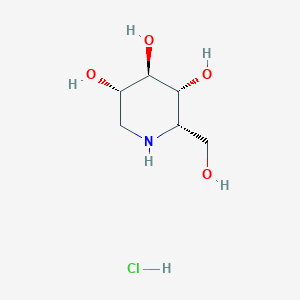
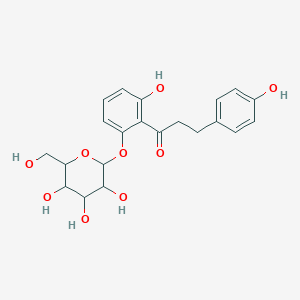
![VIC[mouse reduced]](/img/structure/B1141984.png)
